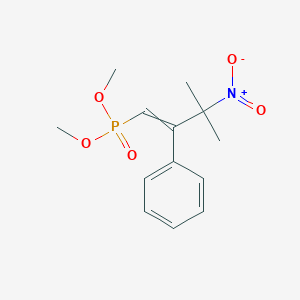
Dimethyl (3-methyl-3-nitro-2-phenylbut-1-en-1-yl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (3-methyl-3-nitro-2-phenylbut-1-en-1-yl)phosphonate is an organophosphorus compound characterized by its unique structure, which includes a nitro group, a phenyl ring, and a phosphonate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (3-methyl-3-nitro-2-phenylbut-1-en-1-yl)phosphonate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3-methyl-3-nitro-2-phenylbut-1-en-1-ol with dimethyl phosphite in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl (3-methyl-3-nitro-2-phenylbut-1-en-1-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phosphonate ester can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can produce a variety of phosphonate derivatives.
Aplicaciones Científicas De Investigación
Dimethyl (3-methyl-3-nitro-2-phenylbut-1-en-1-yl)phosphonate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex organophosphorus compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially as a precursor for pharmaceuticals.
Industry: It finds applications in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism by which Dimethyl (3-methyl-3-nitro-2-phenylbut-1-en-1-yl)phosphonate exerts its effects involves interactions with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The phosphonate moiety can mimic phosphate groups, potentially inhibiting enzymes that utilize phosphate substrates. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl (3-methyl-2-phenylbut-1-en-1-yl)phosphonate: Lacks the nitro group, resulting in different reactivity and applications.
Dimethyl (3-nitro-2-phenylbut-1-en-1-yl)phosphonate: Similar structure but without the methyl group, affecting its steric properties and reactivity.
Dimethyl (3-methyl-3-nitrobut-1-en-1-yl)phosphonate: Lacks the phenyl ring, leading to different electronic properties and applications.
Uniqueness
Dimethyl (3-methyl-3-nitro-2-phenylbut-1-en-1-yl)phosphonate is unique due to the combination of its nitro group, phenyl ring, and phosphonate ester
Propiedades
Número CAS |
827304-29-0 |
|---|---|
Fórmula molecular |
C13H18NO5P |
Peso molecular |
299.26 g/mol |
Nombre IUPAC |
(1-dimethoxyphosphoryl-3-methyl-3-nitrobut-1-en-2-yl)benzene |
InChI |
InChI=1S/C13H18NO5P/c1-13(2,14(15)16)12(10-20(17,18-3)19-4)11-8-6-5-7-9-11/h5-10H,1-4H3 |
Clave InChI |
VCZDFGXLJYLINN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=CP(=O)(OC)OC)C1=CC=CC=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


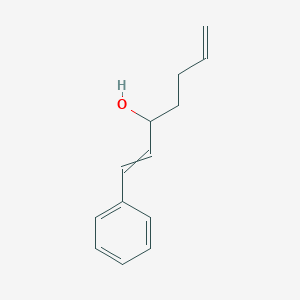
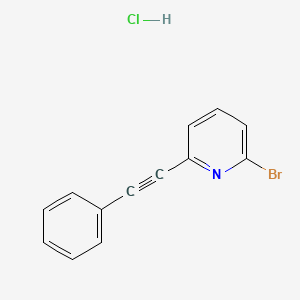

![N,N-Dimethyl-2-[(triethylstannyl)oxy]ethan-1-amine](/img/structure/B14225587.png)
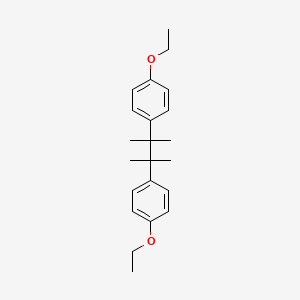
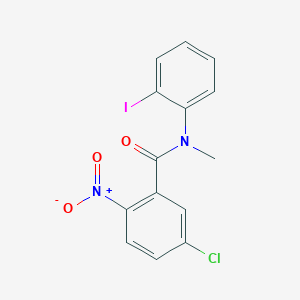
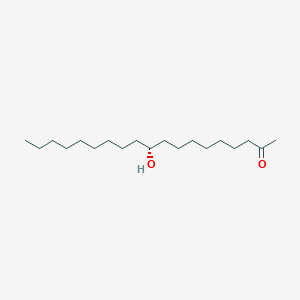
![6-[6-(Dimethylamino)-5-pentanoylpyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14225605.png)
![1-(2,4-Dimethoxyphenyl)-2-[(triphenylmethyl)sulfanyl]ethan-1-one](/img/structure/B14225614.png)
![(E)-1-[4-(2-Bromoethoxy)phenyl]-2-(4-butylphenyl)diazene](/img/structure/B14225619.png)
![2,4-Dichloro-N-[2-(pyrrolidin-1-yl)ethyl]aniline](/img/structure/B14225631.png)

![1H-Indazole, 1-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)-](/img/structure/B14225645.png)
![3-[[(1S)-1-(4-methoxyphenyl)ethyl]amino]propane-1-sulfonic Acid](/img/structure/B14225646.png)
